
Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt is a derivative of zuclopenthixol, a thioxanthene-based neuroleptic used primarily in the treatment of schizophrenia and other psychoses. This compound is known for its antipsychotic properties and is often used in various formulations, including oral, intramuscular, and depot injections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt involves several steps, starting with the preparation of zuclopenthixol. The key steps include:
Formation of Thioxanthene Core: The synthesis begins with the formation of the thioxanthene core by reacting 2-chlorothioxanthone with appropriate reagents.
Side Chain Introduction:
Salt Formation: Finally, the compound is reacted with (-)-10-camphorsulfonic acid to form the desired salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the reactions in batches, ensuring controlled conditions and consistent quality.
Purification: The product is purified using techniques such as crystallization and filtration to remove impurities and obtain the final product.
化学反応の分析
Types of Reactions
Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its pharmacological properties.
Substitution: The compound can undergo substitution reactions, particularly at the thioxanthene core, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct pharmacological properties.
科学的研究の応用
Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on cellular processes and neurotransmitter systems.
Medicine: It is extensively researched for its therapeutic potential in treating psychiatric disorders, particularly schizophrenia.
作用機序
Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt exerts its effects primarily through antagonism of dopamine D1 and D2 receptors. By blocking these receptors, the compound reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. Additionally, it has antagonistic effects on alpha-1 adrenergic and 5-HT2 receptors, contributing to its overall antipsychotic profile .
類似化合物との比較
Similar Compounds
Clopenthixol: A closely related compound with similar antipsychotic properties.
Flupenthixol: Another thioxanthene derivative used in the treatment of schizophrenia.
Chlorprothixene: A thioxanthene-based antipsychotic with a different side chain structure.
Uniqueness
Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt is unique due to its specific salt form, which enhances its solubility and bioavailability. This makes it particularly useful in formulations requiring rapid onset of action and consistent therapeutic effects .
特性
分子式 |
C32H41ClN2O5S2 |
|---|---|
分子量 |
633.3 g/mol |
IUPAC名 |
2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C22H25ClN2OS.C10H16O4S/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-2,4-8,16,26H,3,9-15H2;7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.0/s1 |
InChIキー |
OCUWZMAIQUFIER-JAGIHPHKSA-N |
異性体SMILES |
CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO |
正規SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


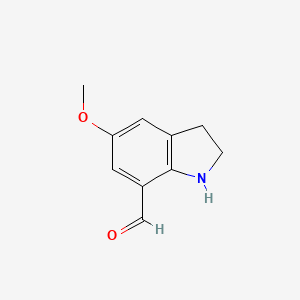
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl-4-(N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylsulfamoyl)phenylcarbamate (Darunavir Impurity)](/img/structure/B13867171.png)

![1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine](/img/structure/B13867185.png)
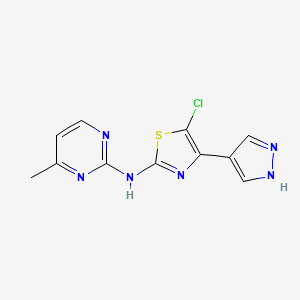
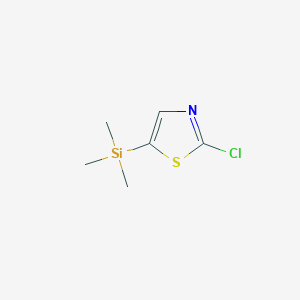
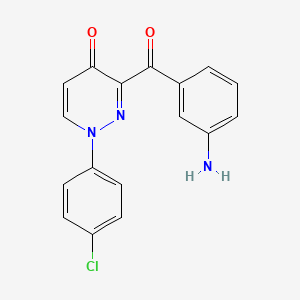

![dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B13867205.png)
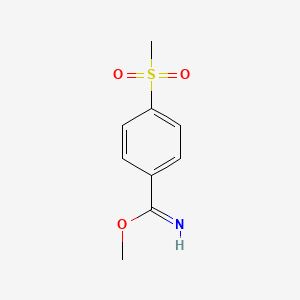

![N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B13867216.png)
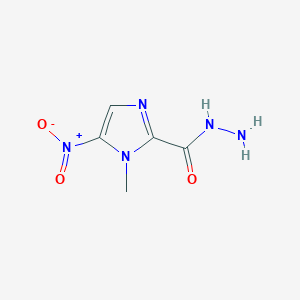
![3-Ethoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B13867232.png)
